molecular formula C20H30N2O3 B5180652 (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5180652
M. Wt: 346.5 g/mol
InChI Key: SWNDOGAYTYPCHO-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that belongs to the class of opioids. It is also known as U-62066 and is a synthetic analogue of the alkaloid mitragynine, which is found in the plant Mitragyna speciosa. This chemical has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood. It is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. It may also interact with other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have analgesic properties in animal models. It has also been shown to produce sedation and respiratory depression, which are common effects of opioids. It may also have effects on the gastrointestinal system, such as reducing motility and increasing fluid secretion.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is that it is a synthetic analogue of mitragynine, which is found in the plant Mitragyna speciosa. This allows researchers to study the effects of mitragynine without the variability associated with natural products. One limitation is that it may have different effects in humans compared to animal models, and further research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to study its potential use in the treatment of pain and opioid addiction. Another direction is to study its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step involves the reaction of 3-(cyclopentyloxy)benzaldehyde with pyrrolidine in the presence of a catalyst to form 1-(3-(cyclopentyloxy)benzyl)pyrrolidine. The second step involves the reaction of 1-(3-(cyclopentyloxy)benzyl)pyrrolidine with morpholine in the presence of a reducing agent to form (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol.

Scientific Research Applications

(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of pain. It has also been studied for its potential use in the treatment of opioid addiction and withdrawal.

properties

IUPAC Name

(3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-20-15-21(14-19(20)22-8-10-24-11-9-22)13-16-4-3-7-18(12-16)25-17-5-1-2-6-17/h3-4,7,12,17,19-20,23H,1-2,5-6,8-11,13-15H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNDOGAYTYPCHO-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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